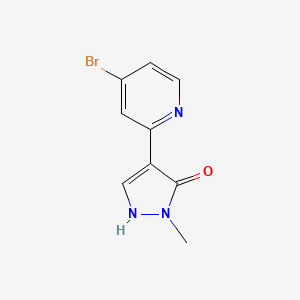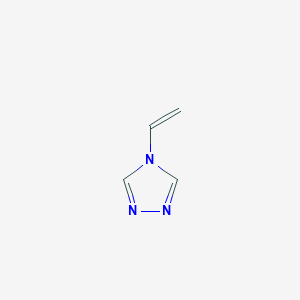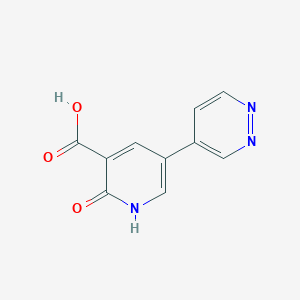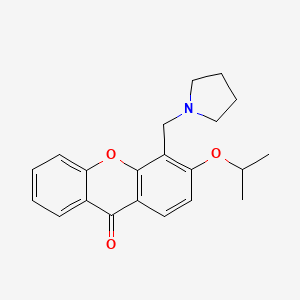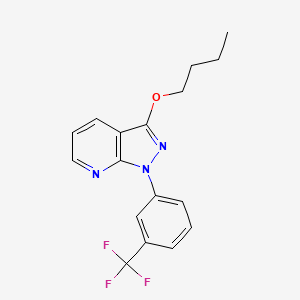
1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo(3,4-b)pyridine derivatives typically involves the formation of the pyrazolopyridine core through various synthetic routes. One common method is the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which yields the desired pyrazolopyridine analogues with high enantioselectivity . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrazolo(3,4-b)pyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo(3,4-b)pyridine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and receptor modulators.
Industry: They are used in the development of new materials and as intermediates in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target different molecular pathways depending on their specific structure and substituents.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo(3,4-b)pyridine derivatives can be compared with other similar heterocyclic compounds, such as:
- 1H-Pyrazolo(3,4-c)pyridine
- 1H-Pyrazolo(4,3-c)pyridine
- 1H-Pyrazolo(4,3-b)pyridine
- 1H-Pyrazolo(1,5-a)pyridine
These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents on the ring.
Eigenschaften
CAS-Nummer |
34614-29-4 |
|---|---|
Molekularformel |
C17H16F3N3O |
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
3-butoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H16F3N3O/c1-2-3-10-24-16-14-8-5-9-21-15(14)23(22-16)13-7-4-6-12(11-13)17(18,19)20/h4-9,11H,2-3,10H2,1H3 |
InChI-Schlüssel |
JYEZATRKDHFEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


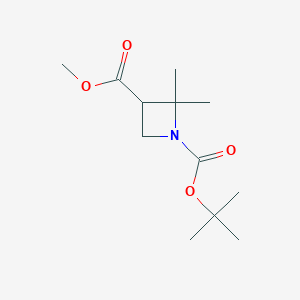
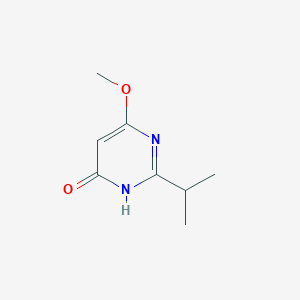
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
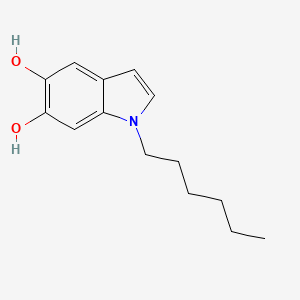

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)

